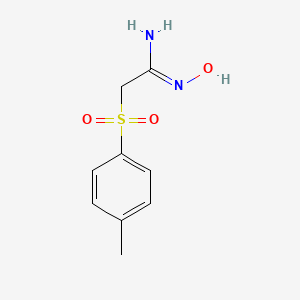

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide

説明

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” is a chemical compound with the molecular formula C9H12N2O3S . It is available for purchase from various suppliers.

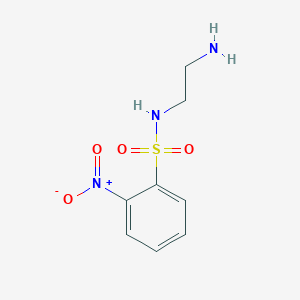

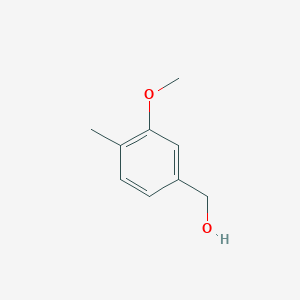

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . The molecular weight of this compound is 228.27 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . For more detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier.科学的研究の応用

Pharmaceuticals Synthesis

N-Hydroxy-2-tosylacetimidamide is utilized in the synthesis of pharmaceuticals, particularly in the modification of structural motifs frequently found in drugs. The compound’s ability to undergo N-hydroxy modifications is crucial for creating innovative structural motifs in modern drug discovery . Its stability and the unique characteristics of the N-O bond make it highly interesting for pharmaceutical research, potentially leading to novel therapeutic agents.

Biocatalysis

In biocatalysis, this compound serves as a substrate for flavin-dependent N-hydroxylating enzymes. These enzymes are significant in the production of secondary metabolites, such as siderophores or antimicrobial agents . The enzymes can accept a variety of substrates, including amino acids and amino aromatic compounds, to produce N-O functional groups, which are essential in natural product formation and synthetic applications .

Metabolic Research

N-Hydroxy-2-tosylacetimidamide plays a role in metabolic research due to its interaction with flavoprotein monooxygenases in higher organisms. These interactions are relevant for understanding detoxification metabolism and potential medical applications, as these enzymes are involved in the metabolism of nitrogen-bearing secondary metabolites .

Electro-organic Synthesis

The compound is a key player in electro-organic synthesis, where it enables the highly selective and scalable synthesis of N-hydroxy heterocycles. This method is sustainable and avoids the large amounts of waste generated by conventional chemical transformations . It represents a powerful synthetic technique for accessing previously understudied classes of compounds.

Chemical Energy Conversion

Researchers have explored the use of N-Hydroxy-2-tosylacetimidamide in the field of chemical energy conversion. The compound’s electrochemical properties are leveraged to develop more sustainable synthetic routes, which is crucial for the advancement of green chemistry practices .

Drug Metabolite Studies

N-Hydroxy-2-tosylacetimidamide is often found as a major drug metabolite. Its study helps in understanding the pharmacokinetics and pharmacodynamics of drugs, as well as in the identification of potential side effects and toxicological profiles of pharmaceuticals .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with various cellular structures, such as enzymes involved in apoptosis .

Mode of Action

It’s known that similar compounds can induce apoptosis in certain cell lines . This is often achieved through the modulation of proteins involved in apoptosis, such as Bax, Bcl-2, and caspase-3 .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in the metabolism of vitamin b3 .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

特性

IUPAC Name |

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEOWHYBZZPAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430549 | |

| Record name | (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72660-98-1 | |

| Record name | (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

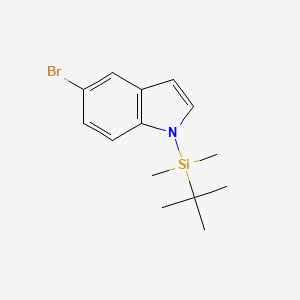

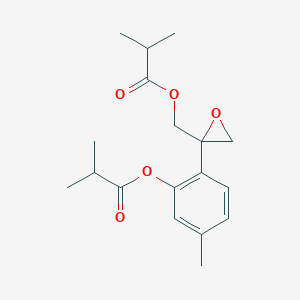

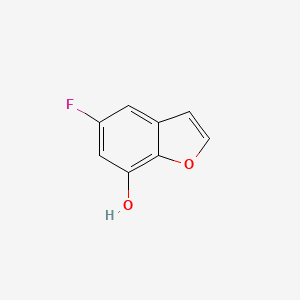

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)

![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)